molecular formula C19H28N4O4 B2691650 N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-(2-hydroxyethyl)piperazine-1-carboxamide CAS No. 894010-39-0

N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-(2-hydroxyethyl)piperazine-1-carboxamide

Cat. No. B2691650
CAS RN: 894010-39-0
M. Wt: 376.457
InChI Key: QLNNZAHOARXFHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-(2-hydroxyethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H28N4O4 and its molecular weight is 376.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Rho Kinase Inhibitor Synthesis

One study describes the synthesis of a novel Rho kinase inhibitor with an unsymmetrical urea structure, which is under investigation for treating central nervous system disorders. This research presents a scalable and facile synthetic process, illustrating the compound's potential application in therapeutic development (Daiyan Wei et al., 2016).

Antagonistic Effects on Serotonin Receptors

Another study focuses on the effects of specific compounds on serotonin-containing neurons, highlighting their potential as serotonin receptor antagonists. This could indicate the compound's relevance in researching neurological and psychiatric conditions (R. Craven et al., 1994).

PET Imaging of Serotonin 1A Receptors

Research comparing 18F-Mefway with 18F-FCWAY for quantifying 5-HT1A receptors in human subjects underscores the importance of developing novel PET radioligands for neuroimaging. This area of research is crucial for understanding various psychiatric and neurological disorders (J. Choi et al., 2015).

Soluble Epoxide Hydrolase Inhibitors

A study identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high-throughput screening. These compounds show promise for in vivo investigations into various disease models, demonstrating the compound's potential in cardiovascular and inflammatory disease research (R. Thalji et al., 2013).

properties

IUPAC Name

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-hydroxyethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O4/c1-2-27-17-5-3-16(4-6-17)23-14-15(13-18(23)25)20-19(26)22-9-7-21(8-10-22)11-12-24/h3-6,15,24H,2,7-14H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNNZAHOARXFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.